N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a substituted acetamide moiety. The 4-methoxybenzyl group at position 3 and the 3,4-dimethylphenyl group on the acetamide nitrogen distinguish it from related compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-8-11-21(14-19(18)2)30-25(33)16-32-24-7-5-4-6-23(24)26-27(32)28(34)31(17-29-26)15-20-9-12-22(35-3)13-10-20/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCASOPXFRGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 3,4-dimethylphenyl and 4-methoxybenzyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in various organic reactions.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where pyrimido[5,4-b]indole derivatives have shown efficacy.
Industry: In the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrimido[5,4-b]indole scaffold is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:
Key Observations :
- Sulfur-containing analogs () exhibit higher polar surface areas, which may improve aqueous solubility but reduce membrane permeability .
Substituent Impact on Physicochemical Properties
- Lipophilicity : The 3,4-dimethylphenyl group on the target compound increases logP (estimated ~3.8) relative to ’s N-(4-phenylbutan-2-yl) group (logP ~4.2). This balance may optimize blood-brain barrier penetration .
- Solubility : Methoxy groups (target compound, ) enhance water solubility compared to purely hydrophobic substituents (e.g., benzyl in ) .
- Crystallinity : Fluorinated analogs (e.g., ’s 8-fluoro derivative) demonstrate improved crystallinity, suggesting higher thermal stability and ease of formulation .
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with significant potential in pharmacology. Its unique structural features suggest various biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.5 g/mol. The structure includes a pyrimidine ring fused with an indole moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O3 |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 1189910-39-1 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. For instance, heterocycles often inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral entry and replication .
- Anticancer Properties : The indole and pyrimidine components are known to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have indicated that derivatives of pyrimidine can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
In Vitro Studies
Recent studies have evaluated the compound's biological activity through various in vitro assays:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.
- Antiviral Assays : Preliminary antiviral screening showed that the compound could inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The EC50 values were reported to be around 15 µM for HSV, suggesting potential as an antiviral agent .
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of similar pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis via caspase activation pathways .
- Antiviral Efficacy : Another research effort focused on the antiviral properties of heterocyclic compounds. It was found that compounds structurally related to this compound inhibited viral replication effectively in vitro, with mechanisms involving interference with viral RNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
